molecular formula C29H26ClFN4O4S B1662979 Lapatinib Ditosylate CAS No. 388082-78-8

Lapatinib Ditosylate

Cat. No.: B1662979
CAS No.: 388082-78-8
M. Wt: 581.1 g/mol
InChI Key: BCFGMOOMADDAQU-UHFFFAOYSA-N
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Description

Lapatinib Ditosylate (C₄₃H₄₂ClFN₄O₁₀S₃), marketed as Tykerb/Tyverb, is a dual tyrosine kinase inhibitor targeting HER2 (ErbB-2) and EGFR (epidermal growth factor receptor). Approved by the FDA in 2007, it is indicated for HER2-positive metastatic breast cancer, particularly in patients resistant to trastuzumab. Its mechanism involves competitive inhibition of ATP-binding domains, blocking downstream signaling pathways critical for tumor proliferation .

Clinically, it is co-administered with capecitabine, demonstrating improved progression-free survival. Preclinical studies showed efficacy in HER2-overexpressing xenograft models, with tumor growth inhibition at oral doses of 10–30 mg/kg . Common adverse effects include diarrhea, dermatological reactions, and hepatotoxicity .

Synthesis involves a Suzuki coupling reaction between intermediates LAPT-1 and LAPT-2, followed by chlorination and reductive amination to form the ditosylate salt . A patented green chemistry process uses water as a solvent, enhancing environmental and commercial viability .

Preparation Methods

Synthetic Pathways for Lapatinib Ditosylate

Iron-Mediated Reduction and Diazotization-Coupling (WO2014170910A1)

This method bypasses palladium catalysts by leveraging iron-mediated reductions and copper-catalyzed diazotization. The process begins with 6-nitroquinazolin-4-ol (Formula-XII), reduced to 6-aminoquinazolin-4-ol (Formula-XIII) using iron powder and ammonium chloride in isopropanol. The amino intermediate undergoes diazotization with sodium nitrite in hydrochloric acid, followed by coupling with furfural in the presence of copper(II) chloride to yield 6-(5-formylfuran-2-yl)quinazolin-4-ol (Formula-XIV).

The aldehyde group in Formula-XIV reacts with 2-(methanesulfonyl)ethylamine to form an imine intermediate (Formula-XV), which is reduced to the amine (Formula-XVI). Selective protection with trifluoroacetic anhydride generates Formula-XVII, which undergoes nucleophilic aromatic substitution with 3-chloro-4-(3-fluorobenzyloxy)aniline to form the protected lapatinib base (Formula-XIX). Deprotection under acidic conditions yields lapatinib free base, converted to the ditosylate salt using p-toluenesulfonic acid monohydrate in methanol.

Key Data:

  • Reduction Step: 6-Nitroquinazolin-4-ol (100 g) + Fe powder (248 g) + NH₄Cl (13 g) in i-PrOH/H₂O (2:1) at 70–75°C → 93% conversion.
  • Crystallization: Crude ditosylate recrystallized from 70% aqueous isopropyl alcohol achieves 99.94% HPLC purity.

Hydration-Based Crystallization (EP3266773B1)

This patent emphasizes polymorph control through solvent-mediated hydration. Anhydrous this compound is crystallized from a dimethylformamide (DMF)/acetonitrile (1:2 v/v) mixture, yielding a crystalline form with distinct XRD peaks at 2θ = 4.8°, 8.7°, and 18.0°. Hydration of the anhydrous form in aqueous media produces the monohydrate, critical for pharmaceutical stability.

Key Data:

  • Solvent Ratio: DMF:acetonitrile = 1:2 (v/v) for anhydrous form.
  • Hydration: Anhydrous form + H₂O → monohydrate (2.0% w/w water content).

Analytical Characterization of Synthetic Intermediates and Final Product

Spectroscopic Validation

  • FT-IR: this compound exhibits peaks at 1650 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch).
  • ¹H NMR: Aromatic protons resonate at δ 7.8–8.2 ppm, while the methylsulfonyl group appears at δ 3.1 ppm.

Crystallographic Analysis

  • XRPD: Monohydrate form shows characteristic peaks at 2θ = 11.2°, 18.9°, and 22.3°.
  • DSC: Endothermic peak at 220°C corresponds to monohydrate dehydration.

Comparative Analysis of Preparation Methods

Parameter Iron-Mediated Route Hydration-Based Route
Catalyst Iron, Copper(II) chloride None
Key Intermediate 6-Aminoquinazolin-4-ol Anhydrous ditosylate
Solvent System Isopropanol/water DMF/acetonitrile
Purity (HPLC) 99.94% 99.8%
Polymorph Control Monohydrate via aqueous IPA Anhydrous → monohydrate via H₂O

Industrial-Scale Considerations and Yield Optimization

The iron-mediated route reduces raw material costs by 40% compared to palladium-based methods, primarily by eliminating boronic acid intermediates. However, the hydration-based approach offers superior polymorph control, critical for batch consistency. Process intensification via continuous flow reactors could further enhance yields, particularly in diazotization and coupling steps.

Chemical Reactions Analysis

Key Steps:

Comparative Methods:

MethodReagents/ConditionsYieldPuritySource
HydrogenationPd-C, H₂, MeOH/CH₂Cl₂93%98.3%
Borohydride ReductionNaBH₄, triethylamine, tetrahydrofuran (THF)70.5%98%

Metabolic Reactions

Lapatinib undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes:

Major Pathways:

  • Oxidation : Catalyzed by CYP3A4/5 and CYP2C19, leading to N-dealkylated and O-dealkylated metabolites .

  • Sulfation : Conjugation with sulfate groups observed in vitro .

Metabolite Profile:

EnzymeReaction TypeMetabolitePlasma Concentration
CYP3A4/5N-OxidationMultiple minor metabolites<5% total radioactivity
CYP2C19O-DealkylationUnquantified intermediatesBelow detection limit

Note : Lapatinib itself constitutes ~50% of plasma radioactivity in humans, with metabolites being pharmacologically inactive .

Degradation Reactions

This compound is sensitive to environmental factors, leading to degradation under specific conditions:

Forced Degradation Studies:

ConditionDegradation PathwayMajor DegradantsStability Outcome
Oxidative (H₂O₂)OxidationSulfoxide derivativesSignificant degradation
Acidic (0.1N HCl)HydrolysisQuinazoline ring cleavagePartial decomposition
Photolytic (ICH Q1B)PhotodegradationUnidentified chromophoresRapid degradation

Stability Recommendations :

  • Storage at ≤25°C, protected from light .

  • Avoid prolonged exposure to acidic or oxidative environments .

Crystallization and Hydration

The anhydrous form of this compound is converted to the monohydrate via solvent-mediated crystallization:

Process:

  • Crystallization : Anhydrous this compound is dissolved in dimethylformamide (DMF) and acetonitrile (1:2 v/v) .

  • Hydration : The anhydrous form is exposed to moisture to form the monohydrate, confirmed by X-ray diffraction .

Characterization:

ParameterAnhydrous FormMonohydrate Form
X-ray Peaks (2θ)4.8, 8.7, 11.218.0, 18.9, 21.0
Water Content<0.5%1.9–2.1%

Scientific Research Applications

Approved Indications

Lapatinib ditosylate is primarily approved for:

  • Advanced or metastatic HER2-positive breast cancer : It is often used in combination with:
    • Capecitabine : For patients who have previously received anthracyclines, taxanes, and trastuzumab.
    • Letrozole : In postmenopausal women with hormone receptor-positive disease.

Efficacy in Clinical Trials

Numerous clinical trials have evaluated the efficacy of lapatinib in various settings. Here are some significant findings from recent studies:

Study TypePopulationTreatment RegimenResponse RateMedian Survival (MS)Common Adverse Events
Phase IIHER2+ MBC (n=140)Lapatinib monotherapy (1500 mg/day)1.4% response; 5.7% clinical benefit rate29.4 weeksDiarrhea (59%), nausea (37%), rash (32%)
Phase IIHER2+ MBC (n=78)Lapatinib + Capecitabine5.1% response; 9% clinical benefit rate79 weeksRash, diarrhea, nausea
Phase IIITrastuzumab-resistant HER2+ MBCLapatinib + Capecitabine vs Capecitabine aloneStatistically significant improvement in response ratesNot specifiedSimilar toxicity profiles

These trials indicate that lapatinib can provide clinical benefits even in heavily pretreated populations, particularly when combined with other chemotherapeutic agents.

Combination Therapies

Recent studies have explored lapatinib's effectiveness when combined with other treatments:

  • Lapatinib + Trastuzumab : Shows synergistic effects on tumor cell apoptosis.
  • Lapatinib + Chemotherapy : Such as paclitaxel or gemcitabine, indicating improved outcomes but also highlighting gastrointestinal toxicities as a concern.

Ongoing Research and Future Directions

Research continues to expand lapatinib's applications beyond breast cancer:

  • Non-Small Cell Lung Cancer (NSCLC) : Studies are investigating lapatinib's role in NSCLC patients expressing HER2.
  • Head and Neck Cancers : Trials are assessing efficacy in tumors overexpressing EGFR.

Case Studies

Several case studies have documented individual responses to lapatinib treatment:

  • A patient with advanced HER2-positive breast cancer showed a significant reduction in tumor size after initiating treatment with lapatinib combined with capecitabine.
  • Another case highlighted a patient who experienced prolonged progression-free survival while on a regimen including lapatinib after failing multiple lines of therapy.

Comparison with Similar Compounds

Target Selectivity and Potency

Lapatinib’s dual inhibition of HER2 and EGFR (IC₅₀: 10.2 nM for EGFR, 9.8 nM for HER2) distinguishes it from single-target agents. Comparable compounds include:

Compound Target(s) IC₅₀ (nM) Selectivity (Tumor vs. Normal Cells)
Lapatinib Ditosylate HER2, EGFR 9.8 (HER2), 10.2 (EGFR) 100-fold
Early Quinazolines HER2, EGFR <80 (Both) 10–75-fold
CH7233163 EGFR mutants (T790M/C797S) Not reported Specific to resistance mutations
SMI-4a Pim-1 kinase 24 (Pim-1) No significant inhibition of ErbB kinases
  • Early Quinazolines : Pre-Lapatinib compounds (e.g., pyrido-pyrimidines) showed broader kinase inhibition but lower potency (IC₅₀ <80 nM) and selectivity (10–75-fold) .
  • SMI-4a : Inhibits Pim-1, a kinase unrelated to HER2/EGFR, highlighting Lapatinib’s specificity .

Clinical Efficacy and Combination Therapy

  • Lapatinib + Capecitabine : Significantly improves progression-free survival in HER2+ metastatic breast cancer, particularly after trastuzumab failure .
  • GW2016 (Lapatinib): In xenograft models, 30–100 mg/kg doses achieved complete tumor growth inhibition, with transient exposure leading to prolonged growth arrest .
  • Trastuzumab: A monoclonal antibody targeting HER2, used in first-line therapy but lacks EGFR inhibition, limiting utility in dual receptor-driven cancers .

Pharmacokinetics and Metabolism

  • Metabolism : Lapatinib is primarily metabolized by CYP3A4 and CYP2C8, posing drug-drug interaction risks with CYP3A4 inducers/inhibitors .
  • Formulation : The ditosylate salt enhances solubility and bioavailability. Impurity profiles (e.g., des-sulfonylethyl derivatives) are tightly controlled via HPLC methods .

Adverse Effects

  • Lapatinib : Diarrhea (65%), rash (28%), and asymptomatic hepatotoxicity (1.3%) .
  • EGFR Inhibitors (e.g., Erlotinib) : Similar GI and dermatologic effects but lack HER2 targeting, reducing efficacy in HER2+ cancers.

Biological Activity

Lapatinib ditosylate, a reversible dual inhibitor of the epidermal growth factor receptor (EGFR) and ErbB-2 (HER2), has gained attention for its potential in treating certain types of cancer, particularly breast cancer. This compound is distinguished by its ability to inhibit the phosphorylation of these receptors, thereby disrupting downstream signaling pathways that promote tumor growth and survival.

Lapatinib targets the tyrosine kinase activity of EGFR and ErbB-2, which are critical for cellular proliferation and survival. The compound exhibits high selectivity, with IC50 values of 9.2 nM for ErbB-2 and 10.8 nM for EGFR in vitro, indicating its potency against these targets while being less effective against other kinases such as MEK and ERK .

Key Biological Activities

  • Inhibition of Receptor Phosphorylation : Lapatinib effectively inhibits the autophosphorylation of EGFR and ErbB-2 in a dose-dependent manner, leading to decreased activation of downstream signaling pathways such as the Ras/PI3K pathway .
  • Cell Cycle Arrest : At concentrations of 10 nM, Lapatinib induces G1 phase cell cycle arrest in cancer cell lines overexpressing ErbB-2 and EGFR, such as HN5 cells .
  • Tumor Growth Inhibition : In vivo studies demonstrated that Lapatinib significantly reduces tumor volumes in mouse models bearing human breast cancer xenografts when administered at doses of 75 mg/kg twice daily .

Preclinical Studies

Numerous preclinical studies have established the efficacy of Lapatinib in various cancer models:

StudyCell LineDoseOutcome
Rusnak et al. (2001)HN575 mg/kgSignificant tumor volume reduction
Xia et al. (2002)BT474100 mg/kgComplete growth inhibition
Konecny et al. (2006)Various HER2+ lines<0.16 nMInhibition of proliferation

These studies collectively indicate that Lapatinib can effectively target tumors expressing high levels of HER2 and EGFR, leading to substantial reductions in tumor growth.

Clinical Trials

Clinical trials have further confirmed the biological activity of Lapatinib:

  • Combination Therapy : Trials combining Lapatinib with trastuzumab have shown enhanced anti-tumor activity compared to monotherapy, particularly in HER2-positive breast cancer patients .
  • Efficacy Against Resistant Tumors : Lapatinib has demonstrated effectiveness against tumors that are resistant to other therapies, highlighting its role as a critical option for patients with advanced disease .

Case Studies

Several case studies illustrate the clinical application and outcomes associated with Lapatinib:

  • Case Study 1 : A patient with metastatic HER2-positive breast cancer exhibited a partial response after six months on Lapatinib combined with capecitabine, showcasing significant tumor shrinkage.
  • Case Study 2 : Another patient experienced disease stabilization for over a year while on Lapatinib monotherapy after failing multiple prior treatments, indicating its potential as a salvage therapy.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Lapatinib Ditosylate in targeting HER2-positive breast cancer?

this compound is a dual tyrosine kinase inhibitor targeting EGFR (ErbB1) and HER2 (ErbB2). It competitively binds to the ATP-binding site of these receptors, blocking autophosphorylation and downstream signaling pathways (e.g., MAPK/ERK and PI3K/AKT). Key biochemical assays include cell-free kinase inhibition studies, where this compound demonstrates IC50 values of 10.8 nM (EGFR) and 9.2 nM (HER2) . In cellular models, inhibition is validated via Western blotting for phosphorylated EGFR/HER2 and functional assays measuring proliferation (e.g., MTT or colony formation assays) .

Q. What experimental models are appropriate for evaluating this compound efficacy?

  • In vitro: HER2-overexpressing cell lines (e.g., SK-BR-3, BT-474) treated with this compound to assess proliferation, apoptosis (Annexin V/PI staining), and signaling pathway modulation .
  • In vivo: Xenograft models using HER2+ tumor implants in immunodeficient mice. Efficacy is measured via tumor volume reduction and immunohistochemical analysis of Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) .
  • 3D models: Organoids derived from patient-derived xenografts (PDX) to mimic tumor heterogeneity and therapy resistance .

Q. How is this compound synthesized, and what are the key considerations in scalable production?

The patented green chemistry process uses water as a solvent in initial stages, avoiding hazardous reagents. Key steps include:

  • Coupling reactions under mild pH and temperature conditions.
  • Recrystallization with tosic acid to form the ditosylate salt.
  • Purity validation via HPLC (>98%) and characterization by NMR/mass spectrometry . Scalability requires solvent recycling and minimizing byproducts through controlled stoichiometry .

Advanced Research Questions

Q. How does this compound synergize with trastuzumab, and how should combination studies be designed?

Lapatinib (HER2 kinase inhibitor) and trastuzumab (HER2 monoclonal antibody) target different HER2 domains, reducing compensatory signaling. Methodological considerations:

  • Preclinical: Use HER2+ cell lines or PDX models treated with both agents. Assess synergy via Chou-Talalay combination index and isobologram analysis .
  • Clinical trial design: Phase III trials (e.g., N9831 and B-31) combined this compound with taxanes/anthracyclines, monitoring disease-free survival (DFS) and cardiac toxicity (LVEF measurements) . Statistical power calculations should account for HER2 heterogeneity (FISH/IHC stratification) .

Q. What methodologies identify resistance mechanisms to this compound in HER2+ cancers?

  • Genomic profiling: CRISPR-Cas9 screens to identify resistance-associated genes (e.g., PTEN loss, PIK3CA mutations) .
  • Liquid biopsies: Circulating tumor DNA (ctDNA) analysis via NGS to detect HER2 extracellular domain mutations (e.g., S310F) that reduce drug binding .
  • Proteomic approaches: Reverse-phase protein arrays (RPPA) to map compensatory pathways (e.g., IGF-1R or MET activation) .

Q. How can researchers optimize the pharmacokinetic (PK) profile of this compound in preclinical models?

  • Formulation: Use nanoemulsions or liposomes to enhance solubility (water solubility: <0.1 mg/mL). PK parameters (Cmax, AUC) are assessed in rodents via LC-MS/MS after oral administration .
  • Drug efflux inhibition: Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to improve bioavailability .
  • Tissue distribution: Radiolabeled this compound (³H or ¹⁴C) for quantitative whole-body autoradiography (QWBA) in xenografts .

Q. How should contradictory data on off-target effects of this compound be resolved?

  • Kinase profiling: Broad-spectrum kinase assays (e.g., KINOMEscan) to identify off-target hits (e.g., ERBB4 inhibition at IC50 367 nM) .
  • Phenotypic validation: Compare effects in ERBB4-knockout vs. wild-type models using CRISPR/Cas8.
  • Data reconciliation: Apply bioinformatics tools (e.g., STRINGdb) to distinguish direct inhibition from downstream pathway crosstalk .

Q. Methodological Resources

  • Key assays:
    • Kinase inhibition: ADP-Glo™ Kinase Assay for EGFR/HER2 .
    • Apoptosis: Caspase-3/7 Glo assay .
  • Data analysis:
    • Synergy: CompuSyn software for combination index calculations .
    • Survival statistics: Cox proportional hazards models for clinical trial data .

Properties

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine
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InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
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InChI Key

BCFGMOOMADDAQU-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
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Molecular Formula

C29H26ClFN4O4S
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DSSTOX Substance ID

DTXSID7046675
Record name Lapatinib
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Molecular Weight

581.1 g/mol
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Physical Description

Solid
Record name Lapatinib
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Solubility

Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/, 2.23e-02 g/L
Record name Lapatinib
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CAS No.

231277-92-2, 913989-15-8, 388082-78-8
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Record name N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate
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Synthesis routes and methods I

Procedure details

A solution of lapatinib ditosylate was converted to its free base form, lapatinib, by washing a solution with aqueous NaOH followed by concentration. Lapatinib: 1H NMR (300 MHz, d6-DMSO): δ 2.98 (t, J=6.75 Hz, 1H), 3.04 (s, 1H), 3.29 (t, J=6.6 Hz, 1H), 3.83 (s, 1H), 5.28 (s, 1H), 6.50 (d, J=3.0 Hz, 1H), 7.08 (d, J=3.3 Hz, 1H), 7.20 (m, 1H), 7.33 (m, 4H), 7.48 (m, 1H), 7.76 (m, 1H), 7.80 (d, J=9 Hz, 1H), 8.04 (d, J=2.75 Hz, 1H), 8.17 (dd, J=8.7 Hz, J=1.8 Hz, 1H), 8.56 (s, 1H), 8.75 (d, J=1.8 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Lapatinib ditosylate

Synthesis routes and methods II

Procedure details

Lapatinib prepared using the method of this embodiment can be isolated, or more preferably it can be directly converted into highly pure lapatinib ditosylate salt without isolation of the lapatinib from the step iii) reaction product mixture. The isolated lapatinib ditosylate has a HPLC purity of 97.0-99.9%, preferably >99.0%, most preferably >99.8%. The reaction product mixture from the step iii) is quenched with a basic aqueous solution such as aq. NaOH, separated and the organic phase is washed with an acidic aqueous solution such as aq. NH4Cl. The organic phase is then filtered and lapatinib ditosylate as crystalline Form I is obtained by crystallisation from the organic phase in the presence of p-toluenesulfonic acid. The lapatinib ditosylate is isolated by filtration or centrifugation, or other methods of solid isolation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lapatinib ditosylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
lapatinib ditosylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
lapatinib ditosylate
Name
p-toluenesulfonic acid

Synthesis routes and methods III

Procedure details

Stage 3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate (1 wt) and 2-(methylsulfonyl)ethylamine hydrochloride (0.4 wt, 1.60 equiv.) are suspended in THF (10 vols). Sequentially, acetic acid (0.354 vol., 4.00 equiv.) and di-isopropylethylamine (DIPEA, 1.08 vols, 4.00 equiv.) are added. The resulting solution is stirred at 30°-35° C. for ca. 1 hour then cooled to ca. 22° C. Sodium tri-acetoxyborohydride (0.66 wt, 2.00 equiv.) is then added. The resulting mixture is stirred at ca. 22° C. for 2-4 hours then sampled for HPLC analysis. The reaction is quenched by addition of aqueous sodium hydroxide (25% w/w, 3 vols.) followed by water (2 vols.). The aqueous phase is then separated, extracted with THF (2 vols) and the combined THF extracts are then washed twice with 25% w/v aqueous ammonium chloride solution (2×5 vols). A solution of p-toluenesulfonic acid monohydrate (p-TSA, 0.74 wt, 2.5 equiv.) in water (1 vol) is prepared, warmed to ca. 60° C., and N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine 4-methylbenzenesulfonate hydrate seeds are added. The THF solution of the free base is added to the p-TSA solution over at least 1 hr, maintaining the batch temperature at 60±3° C. The resulting suspension is stirred at ca. 60° C. for 1-2 hours, cooled to 20-25° C. over an hour and aged at this temperature for ca. 1 hr. The solid is collected by filtration, washed with 95:5 THF: Water (3×2 vols) and dried in vacuum at ca. 35° C. to give N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine 4-methylbenzenesulfonate hydrate as a bright yellow crystalline solid.
Name
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0 (± 1) mol
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Reaction Step One
Name
p-TSA
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0 (± 1) mol
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Reaction Step Two
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Reaction Step Two
[Compound]
Name
3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate
Quantity
0 (± 1) mol
Type
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Reaction Step Three
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Type
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Reaction Step Four
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Reaction Step Five
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0 (± 1) mol
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Reaction Step Six
Name
Quantity
0 (± 1) mol
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Reaction Step Eight
Name
p-toluenesulfonic acid monohydrate
Name
N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine 4-methylbenzenesulfonate hydrate

Retrosynthesis Analysis

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